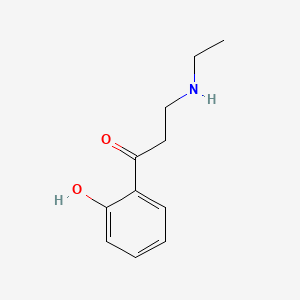
3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an ethylamino group attached to the propanone backbone, with a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and ethylamine.
Condensation Reaction: The key step involves the condensation of 2-hydroxyacetophenone with ethylamine under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(2-hydroxyphenyl)propan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one: Contains a dimethylamino group.
3-(Ethylamino)-1-(4-hydroxyphenyl)propan-1-one: Hydroxyl group is on the para position of the phenyl ring.
Uniqueness
3-(Ethylamino)-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the ethylamino and hydroxyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-2-12-8-7-11(14)9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
WVELMENGQAVSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


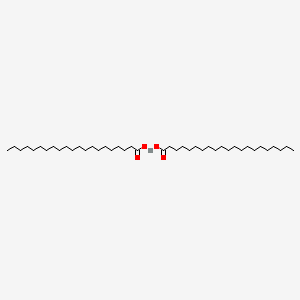
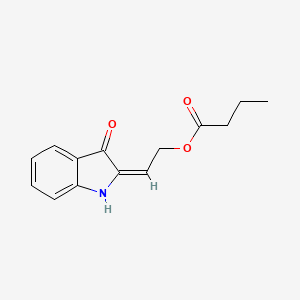
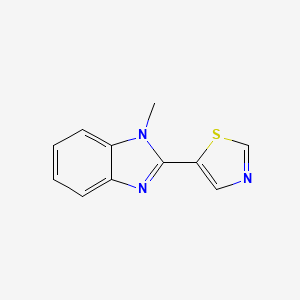
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

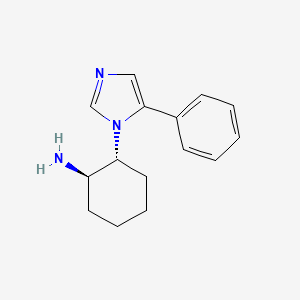

![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

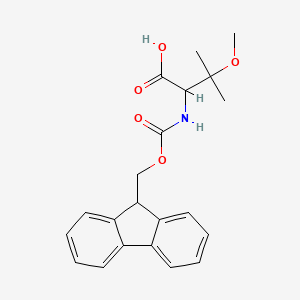
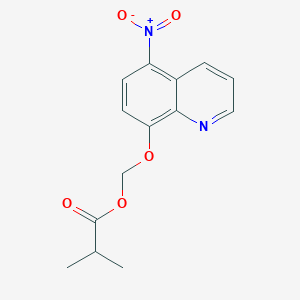

![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
